5-bromo-3-fluoro-3H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoro-3H-pyridin-2-one: is a heterocyclic compound with the molecular formula C5H3BrFNO and a molecular weight of 191.99 g/mol . This compound is characterized by the presence of both bromine and fluorine substituents on a pyridinone ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-fluoro-3H-pyridin-2-one typically involves the halogenation of pyridinone derivatives. One common method includes the bromination of 3-fluoropyridin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete halogenation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-fluoro-3H-pyridin-2-one can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents may vary depending on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles such as amines or thiols.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products may include 3-fluoro-5-substituted pyridinones.
Oxidation Products: Oxidation can lead to the formation of pyridine carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-3-fluoro-3H-pyridin-2-one is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research .
Medicine: Research into the medicinal applications of this compound includes its potential use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-bromo-3-fluoro-3H-pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and specificity, leading to the modulation of biological pathways . The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison: 5-Bromo-3-fluoro-3H-pyridin-2-one is unique due to the specific positioning of the bromine and fluorine atoms on the pyridinone ring. This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds . For example, the presence of both halogens can influence the compound’s electronic properties and its interactions with biological targets .
Properties
Molecular Formula |
C5H3BrFNO |
---|---|
Molecular Weight |
191.99 g/mol |
IUPAC Name |
5-bromo-3-fluoro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |
InChI Key |
UTGHZKBFWDQEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.